Rhombifoline

描述

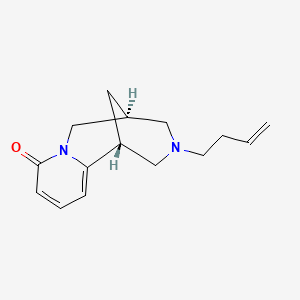

RN given refers to (1R)-isomer; isolated from Anagyrus foetida; structure in first source

Structure

3D Structure

属性

IUPAC Name |

(1R,9S)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-2-3-7-16-9-12-8-13(11-16)14-5-4-6-15(18)17(14)10-12/h2,4-6,12-13H,1,3,7-11H2/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTFRRVBMAUIQW-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1CC2CC(C1)C3=CC=CC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCN1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501118132 | |

| Record name | (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-78-2 | |

| Record name | (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhombifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one

An In-depth Technical Guide on the Core Properties of Cytisine and its Derivatives

Physical and Chemical Properties of Cytisine

Cytisine, also known as baptitoxine and sophorine, is a plant-based alkaloid.[1] Its physical and chemical properties are well-documented and crucial for its handling, formulation, and study.

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Melting Point | 154-156 °C |

| Boiling Point | 218 °C at 2 mmHg |

| Solubility | Water: 439 g/L at 16 °C. Generally, the base form is soluble in organic solvents and insoluble in water. Salts are typically water-soluble.[2][3] |

| pKa | 6.11, 13.08 (at 25 °C) |

| Optical Activity | [α]/D -108±3°, c = 1% in ethanol |

| Appearance | Light yellow powder |

| LogP | 0.172 (estimated) |

| CAS Number | 485-35-8 |

| Hazard Codes | T (Toxic) |

Experimental Protocols

Determination of Melting Point

The melting point is a critical parameter for identifying and assessing the purity of a compound.[4]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube)[4]

-

Glass capillary tubes (sealed at one end)[4]

-

Thermometer[4]

-

Spatula[4]

Procedure:

-

Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube and packed to a height of about 2-3 mm by tapping the sealed end gently.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath.[5]

-

Heating: The bath is heated slowly, with the temperature increase rate controlled to about 1°C per minute as the expected melting point is approached.[6]

-

Observation: The temperature at which the substance begins to melt (T1) and the temperature at which it has completely melted (T2) are recorded.[5][7] The melting point is reported as the range T1-T2.[6] For a pure compound, this range is typically narrow (0.5-1.0°C).[5]

General Protocol for Alkaloid Extraction and Solubility Determination

The extraction of alkaloids like cytisine from plant material is based on their basicity and solubility characteristics.[8]

Extraction:

-

Defatting: The powdered plant material may first be treated with a non-polar solvent (e.g., petroleum ether) to remove oils and chlorophyll.[2]

-

Extraction of Alkaloid Salts: The defatted material is then extracted with an acidified aqueous solution (e.g., 0.1-1% sulfuric or hydrochloric acid).[9] This converts the alkaloids into their salt forms, which are soluble in water.[9]

-

Basification and Extraction of Free Base: The acidic aqueous extract is then made alkaline (e.g., with ammonia) to liberate the free alkaloid base.[2] This is followed by extraction with an immiscible organic solvent (e.g., chloroform, ether) in which the free base is soluble.[2][9]

-

Purification: The organic extract containing the crude alkaloid can then be purified using techniques like chromatography.[9]

Solubility Determination: A modern approach to determine the solubility of alkaloids involves measuring the effective saturation concentration through a specific property, such as UV absorbance at a particular wavelength.[10]

Signaling Pathways of Cytisine

Cytisine is a partial agonist of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in nicotine addiction.[11]

Mechanism of Action:

-

Binding: Cytisine binds to the nAChR at the interface between subunits.[12]

-

Channel Opening: This binding event causes a conformational change in the receptor, opening a central ion channel.[13]

-

Ion Influx: The open channel allows the influx of cations, primarily Na⁺, into the neuron.[13]

-

Depolarization: The influx of positive ions leads to depolarization of the cell membrane, which can initiate an action potential.[13]

-

Neurotransmitter Release: This signaling cascade can result in the release of various neurotransmitters, such as dopamine.

As a partial agonist, cytisine elicits a weaker response compared to a full agonist like nicotine. This property is believed to contribute to its efficacy in smoking cessation by alleviating withdrawal symptoms without providing the full reinforcing effect of nicotine.

Caption: Signaling cascade of Cytisine at the nicotinic acetylcholine receptor.

Drug Development Workflow for Cytisine

The clinical development of cytisine, particularly for smoking cessation, follows a structured pathway to ensure safety and efficacy.[14][15]

Caption: A typical workflow for the clinical development of a pharmaceutical like Cytisine.

Key Stages in Cytisine's Development:

-

Preclinical Studies: Initial laboratory research to understand the basic pharmacology and toxicology of cytisine.

-

Phase I Trials: Small-scale studies in healthy volunteers to determine the drug's safety profile, pharmacokinetics (PK), and pharmacodynamics (PD) at different doses.[14][15]

-

Phase II Trials: Studies in a small group of patients (smokers) to assess the drug's efficacy and further evaluate its safety.

-

Phase III Trials: Large-scale, multicenter trials to confirm efficacy, monitor side effects, and compare it to commonly used treatments.[14] Cytisine has undergone several large-scale Phase III trials.[15]

-

Regulatory Submission and Approval: Submission of all data to regulatory agencies (like the FDA) for approval for public use.

-

Post-Marketing Surveillance (Phase IV): Ongoing monitoring of the drug's safety in the general population after it has been marketed.

References

- 1. Spray-Dried Cytisine-Loaded Matrices: Development of Transbuccal Sustained-Release Tablets as a Promising Tool in Smoking Cessation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. CYTISINE | 485-35-8 [amp.chemicalbook.com]

- 4. engineeringbyte.com [engineeringbyte.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. Enhanced Solubility of Alkaloids by Complexation with Polycarboxylic Materials for Controlled Release Formulations: Case of Peschiera fuchsiaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor [escholarship.org]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Achieve Life Science Announces Advancement of Cytisine Clinical Development Program [drug-dev.com]

- 15. Achieve begins multi-dose study of cytisine for smoking cessation - Clinical Trials Arena [clinicaltrialsarena.com]

In-Depth Technical Guide: (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one

Disclaimer: The specific CAS number for (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one could not be definitively located in public databases. This guide will therefore focus on the well-characterized parent compound, (-)-Cytisine , a structurally similar alkaloid that serves as a foundational template for the requested molecule. The information presented here on cytisine, including its pharmacological properties and associated experimental protocols, provides a strong proxy for understanding the likely biological activities and research methodologies relevant to its derivatives.

Core Compound: (-)-Cytisine

(-)-Cytisine is a natural alkaloid found in several plant species of the Fabaceae family. It is a potent agonist at nicotinic acetylcholine receptors (nAChRs) and has been used for smoking cessation.[1][2] Its rigid tetracyclic structure makes it a valuable scaffold for medicinal chemistry.[1][3]

| Identifier | Value |

| IUPAC Name | (1R,5S)-1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][4][5]diazocin-8-one |

| CAS Number | 485-35-8 |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, ethanol, and chloroform |

Pharmacological Profile

(-)-Cytisine is a partial agonist of α4β2 nicotinic acetylcholine receptors, which are central to the effects of nicotine on the reward pathway.[2][6] It reduces the effects of nicotine on dopamine release while also mitigating withdrawal symptoms.[6]

Binding Affinities and Functional Activities of (-)-Cytisine at nAChR Subtypes

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, µM) | Efficacy (% of ACh) |

| α4β2 | ~1 | ~1 | Partial Agonist |

| α3β4 | ~300 | >100 | Low |

| α7 | >10,000 | >100 | Very Low |

Note: The binding affinities and functional activities can vary depending on the experimental conditions and cell systems used. The 3-(3-Buten-1-yl) substituent on the requested compound would likely alter these values.

Signaling Pathways

As a nicotinic acetylcholine receptor agonist, cytisine's mechanism of action involves the activation of these ligand-gated ion channels, leading to the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cellular depolarization. In the central nervous system, this activation modulates the release of various neurotransmitters.[7]

Caption: nAChR Signaling Pathway Activation by Cytisine.

Experimental Protocols

Synthesis of 3-Substituted Cytisine Derivatives

The synthesis of N-substituted cytisine derivatives, such as the requested compound, typically involves the alkylation of the secondary amine of the cytisine scaffold.

Caption: Synthesis Workflow for 3-Substituted Cytisine Analogs.

Detailed Protocol:

-

Reaction Setup: To a solution of (-)-cytisine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Addition of Alkylating Agent: Add 4-bromo-1-butene (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at 60-80 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Radioligand Binding Assay for nAChRs

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific nAChR subtype.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Detailed Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the nAChR subtype of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]epibatidine), and a range of concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Calcium Imaging Assay for Functional Activity

This assay measures the functional activity of a compound by detecting changes in intracellular calcium levels upon receptor activation.[4][5][8][9][10]

Detailed Protocol:

-

Cell Culture: Plate cells expressing the nAChR subtype of interest in a 96-well plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution for a specific time at 37°C.

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader or a fluorescence microscope.

-

Data Analysis: Calculate the change in fluorescence for each concentration and plot the response against the logarithm of the compound concentration to determine the EC₅₀ and the maximum efficacy.

Structure-Activity Relationship (SAR) Considerations

Modifications to the cytisine scaffold can significantly impact its pharmacological profile.[11]

-

N-Substitution: Introduction of substituents on the basic nitrogen can alter the affinity and selectivity for different nAChR subtypes.[11] Generally, bulky substituents tend to decrease affinity. The 3-butenyl group in the requested compound is a relatively small, flexible chain, and its impact would need to be determined experimentally.

-

Pyridone Ring Modification: Modifications to the pyridone ring, such as the introduction of nitro or amino groups, can enhance affinity and selectivity.[11]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Cytisine for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Nicotine - Wikipedia [en.wikipedia.org]

- 8. agilent.com [agilent.com]

- 9. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]

- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytisine derivatives as ligands for neuronal nicotine receptors and with various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one (Rhombifoline)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, also known by its common name Rhombifoline and CAS number 529-78-2, is a quinolizidine alkaloid. It is a derivative of cytisine, a well-known partial agonist of nicotinic acetylcholine receptors (nAChRs). The structural modification of the butenyl group at the N-3 position suggests a potential for altered affinity and selectivity for nAChR subtypes, making it a compound of interest for research in neuropharmacology and drug development. This technical guide provides a comprehensive overview of this compound, including its suppliers, physicochemical properties, and what is known about its biological activity, supported by experimental context.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 529-78-2 | --INVALID-LINK-- |

| Molecular Formula | C15H20N2O | --INVALID-LINK-- |

| Molecular Weight | 244.33 g/mol | --INVALID-LINK-- |

| Appearance | Oil | BioCrick |

| Purity | >98% to 99.54% (HPLC) | BioCrick, TargetMol |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) | GlpBio |

| Storage | Store at -20°C | GlpBio, United States Biological |

Suppliers

A number of chemical suppliers offer this compound for research purposes. The available quantities and purities are summarized below. Researchers are advised to request certificates of analysis from suppliers for batch-specific data.

| Supplier | Purity | Available Quantities |

| BioCrick | >98% | Contact for details |

| Benchchem | Inquire | Inquire |

| MedchemExpress | Inquire | 5 mg |

| TargetMol | 99.54% | 1 mg, 5 mg, 10 mg |

| GlpBio | Inquire | 1 mg, 5 mg, 10 mg |

| United States Biological | ≥98% | 10 mg |

| Simson Pharma | Inquire | Custom Synthesis |

Experimental Protocols

Isolation from Natural Sources

This compound has been isolated from the leaves and stems of Anagyrus foetida L.[1]. A general procedure for the isolation of alkaloids from plant material involves the following steps:

-

Extraction : The dried and powdered plant material is extracted with an acidified lower alcohol, such as methanol or ethanol (pH 1.5-3.5)[2].

-

Concentration and Purification : The alcohol-aqueous extract is concentrated under vacuum to remove the alcohol. The resulting aqueous concentrate is then washed with a non-polar organic solvent (e.g., chloroform, methylene chloride) to remove lipophilic impurities.

-

Basification and Extraction of Alkaloids : The purified acidic aqueous solution is basified to a pH of 9-12 with a base like sodium hydroxide. The free alkaloids are then extracted into an organic solvent such as chloroform or methylene chloride.

-

Crystallization : The combined organic extracts are evaporated to dryness. The residue is then dissolved in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate) and allowed to crystallize, often at reduced temperatures (5-10°C), to yield the purified alkaloid[2].

Synthesis

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound via N-alkylation of cytisine.

Biological Activity and Signaling Pathways

The biological activity of this compound is presumed to be mediated through its interaction with nicotinic acetylcholine receptors (nAChRs), based on the well-established pharmacology of its parent compound, cytisine. Cytisine is a partial agonist, particularly at the α4β2 nAChR subtype, which is widely expressed in the central nervous system and implicated in nicotine addiction[3].

Nicotinic Acetylcholine Receptor Signaling

Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations, primarily Na⁺ and Ca²⁺, into the neuron. This influx causes membrane depolarization, leading to the generation of an action potential and the subsequent release of neurotransmitters. The specific downstream effects depend on the location and subtype of the nAChR.

Caption: Presumed mechanism of this compound at a presynaptic nAChR.

Structure-Activity Relationship Context

The introduction of the butenyl group at the N-3 position of the cytisine scaffold is likely to alter its interaction with the nAChR binding pocket. Structure-activity relationship studies on cytisine derivatives have shown that modifications at this position can influence both binding affinity and functional activity at different nAChR subtypes. It is hypothesized that the butenyl group may engage in additional hydrophobic interactions within the binding site, potentially altering the subtype selectivity profile compared to cytisine. However, specific binding affinity (Ki) and functional potency (EC50/IC50) data for this compound at various nAChR subtypes are not currently available in the public domain and would require experimental determination.

Recommended Experimental Evaluation

To fully characterize the pharmacological profile of this compound, the following experimental approaches are recommended:

-

Radioligand Binding Assays : To determine the binding affinity (Ki) of this compound for a panel of nAChR subtypes (e.g., α4β2, α3β4, α7) expressed in cell lines or native tissues.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology : Using Xenopus oocytes expressing specific nAChR subunit combinations to characterize this compound's functional activity (agonist, partial agonist, or antagonist), potency (EC50), and efficacy.

-

Patch-Clamp Electrophysiology : On cultured neurons or cell lines to investigate the effects of this compound on native or recombinant nAChRs with higher temporal and spatial resolution.

Experimental Workflow for Pharmacological Characterization:

Caption: Workflow for the pharmacological characterization of this compound.

Conclusion

(1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one (this compound) is a commercially available derivative of cytisine with potential for novel nicotinic acetylcholine receptor activity. While its pharmacology is not yet well-defined in the scientific literature, its structural relationship to cytisine suggests it is a promising candidate for investigation as a modulator of nAChRs. Further research, particularly quantitative binding and functional studies across various nAChR subtypes, is necessary to elucidate its specific pharmacological profile and therapeutic potential. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.

References

- 1. Characterization of a nicotinic acetylcholine receptor from the insect Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of Cytisine and its Derivatives for Smoking Cessation

Introduction

Cytisine, a plant-based alkaloid naturally occurring in genera such as Laburnum and Cytisus, has been utilized for smoking cessation for over five decades, particularly in Central and Eastern Europe.[1][2] Marketed initially in Bulgaria in 1964, its long history underscores its potential as a cost-effective pharmacotherapy for nicotine dependence.[1][3] Structurally similar to nicotine, cytisine functions as a partial agonist of nicotinic acetylcholine receptors (nAChRs), the primary targets of nicotine in the brain.[1][2] Specifically, it binds with high affinity to the α4β2 nAChR subtype, which is crucial in mediating the reinforcing effects and dependence-producing properties of nicotine.[4][5][6]

As a partial agonist, cytisine elicits a dual mechanism of action: it provides enough nicotinic stimulation to alleviate withdrawal symptoms and cravings, while simultaneously blocking nicotine from binding to the same receptors, thereby reducing the rewarding effects of smoking.[1] Despite its proven efficacy, research has focused on developing cytisine derivatives to optimize its pharmacological profile, including its binding selectivity, efficacy, and pharmacokinetic properties, such as its short half-life of 4.8 hours and potential for poor blood-brain barrier (BBB) penetration.[1][7] This has led to the development of compounds like varenicline, a highly successful smoking cessation aid conceptually based on cytisine, and more recently, cytisinicline, a refined version of cytisine undergoing extensive clinical evaluation in the United States.[5][7][8] This review provides a technical guide on the core pharmacology, clinical efficacy, and experimental evaluation of cytisine and its key derivatives for researchers and drug development professionals.

Core Mechanism of Action: α4β2 Nicotinic Receptor Partial Agonism

Nicotine dependence is primarily mediated by the activation of neuronal nAChRs in the brain's reward pathways.[2] When a person smokes, nicotine acts as an agonist at these receptors, particularly the α4β2 subtype, triggering the release of dopamine and other neurotransmitters that produce feelings of pleasure and reward. Cytisine and its derivatives exert their therapeutic effect by interacting with this same system, but with a key difference.

As partial agonists, they bind to the α4β2 receptors but elicit a weaker response compared to the full agonist effect of nicotine.[4][9] This moderate, sustained activation is sufficient to reduce the severity of nicotine withdrawal symptoms and cravings.[1][8] Concurrently, by occupying the receptor's binding site, cytisine competitively inhibits nicotine from binding, thus diminishing the reinforcing "hit" from a cigarette and making the act of smoking less satisfying.[6]

Quantitative Data on Cytisine and Derivatives

The development of cytisine derivatives aims to enhance subtype selectivity and improve pharmacokinetic profiles.[7] Research has focused on modifications at various positions of the cytisine scaffold to modulate its interaction with nAChR subtypes.

Pharmacological Properties

Quantitative analysis of binding affinities (Ki) and functional potencies (EC₅₀) are critical for evaluating new derivatives. Higher selectivity for the α4β2 subtype over other nAChRs is a key objective to minimize off-target side effects. Lipophilicity, often estimated by ClogP, is a crucial predictor of a compound's ability to cross the blood-brain barrier.[7]

Table 1: In Vitro Pharmacological Data for Cytisine and Selected Derivatives

| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Efficacy (% of ACh max) | ClogP | Reference |

|---|---|---|---|---|---|---|

| (-)-Cytisine | α4β2 | 0.06 | 1.1 | 29% | 0.38 | [7] |

| α3β4 | 14 | 1200 | 54% | [7] | ||

| α7 | >10,000 | - | - | [7] | ||

| 9-Vinylcytisine (19) | α4β2 | 0.08 | 1.2 | 28% | 0.86 | [7] |

| α3β4 | 18 | 1400 | 53% | [7] | ||

| α7 | >10,000 | - | - | [7] |

| Varenicline | α4β2 | 0.07 | 2.3 | 45% | - |[7] |

Data synthesized from pharmacological studies. Efficacy is often measured relative to a full agonist like acetylcholine (ACh).

Pharmacokinetic Parameters

The pharmacokinetic profile of cytisine in humans reveals a relatively short half-life, which has informed the development of novel dosing regimens for cytisinicline to maintain therapeutic plasma concentrations.[5][10]

Table 2: Human and Animal Pharmacokinetic Parameters for Cytisine

| Species | Administration | Dose | T½ (Half-life) | Cₘₐₓ (Peak Concentration) | Bioavailability | Reference |

|---|---|---|---|---|---|---|

| Human | Oral (single dose) | 3 mg | 4.8 h | 27.76 ng/mL | Not determined | [10] |

| Rabbit | Oral | 5 mg/kg | 3 h | - | 32.18% | [11] |

| Rabbit | Intravenous | 1 mg/kg | 0.95 h | - | 100% (by definition) |[11] |

T½: Elimination half-life. Cₘₐₓ: Maximum plasma concentration.

Clinical Efficacy

Multiple randomized controlled trials (RCTs) have demonstrated the efficacy of cytisine for smoking cessation compared to placebo and other pharmacotherapies.[12] Recent large-scale trials in the U.S., such as the ORCA-2 trial, have evaluated a novel dosing regimen for cytisinicline (3 mg, three times daily) over 6- and 12-week periods, showing significant success.[5][8]

Table 3: Summary of Key Clinical Trial Outcomes for Cytisine/Cytisinicline

| Trial / Study | Comparison | Treatment Duration | Primary Outcome | Abstinence Rate (Drug) | Abstinence Rate (Control) | Odds Ratio (OR) [95% CI] | Reference |

|---|---|---|---|---|---|---|---|

| West et al. (2011) | Cytisine vs. Placebo | 25 days | 12-month sustained abstinence | 8.4% | 2.4% | 3.4 [1.7 - 7.1] | [4] |

| Walker et al. (2021) | Cytisine vs. Varenicline | 25 days (Cytisine) vs. 84 days (Varenicline) | 6-month continuous abstinence | 11.7% | 13.3% | Failed to show non-inferiority | [13] |

| ORCA-2 (2023) | 6-week Cytisinicline vs. Placebo | 6 weeks | Abstinence weeks 3-6 | 25.3% | 4.4% | 8.0 [3.9 - 16.3] | [5] |

| ORCA-2 (2023) | 12-week Cytisinicline vs. Placebo | 12 weeks | Abstinence weeks 9-12 | 32.6% | 7.0% | 6.3 [3.7 - 11.6] |[5] |

Abstinence is typically biochemically verified (e.g., via carbon monoxide measurement).

Safety and Tolerability

Across clinical trials, cytisine and cytisinicline are generally well-tolerated.[5][14] The most commonly reported adverse events are mild to moderate gastrointestinal issues (nausea, vomiting) and sleep disturbances (insomnia).[4][8] Notably, the ORCA-2 trial reported no drug-related serious adverse events.[8] In a head-to-head comparison, self-reported adverse events occurred less frequently in the cytisine group than in the varenicline group.[13]

Experimental Protocols

The evaluation of novel cytisine derivatives follows a standardized drug discovery workflow, from chemical synthesis to in vitro and in vivo characterization.

General Synthesis of Cytisine Derivatives

The synthesis of novel cytisine derivatives often involves modifying the core structure of (-)-cytisine, which can be extracted from natural sources. A common strategy is N-alkylation or N-acylation at the secondary amine or electrophilic substitution on the pyridone ring.

-

Starting Material: (-)-Cytisine

-

Key Reaction: N-substitution. The secondary amine of cytisine is reacted with an appropriate electrophile (e.g., an alkyl halide or acyl chloride) in the presence of a base (e.g., K₂CO₃ or triethylamine) and a suitable solvent (e.g., acetonitrile or DMF).

-

Purification: The crude product is typically purified using column chromatography on silica gel.

-

Characterization: The final structure is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Radioligand Binding Assay Protocol

This assay quantifies the affinity of a compound for a specific receptor subtype.

-

Preparation: Cell membranes expressing the human nAChR subtype of interest (e.g., from SH-EP1-hα4β2 cells) are prepared.[7]

-

Incubation: Membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]cytisine) and varying concentrations of the unlabeled test compound (the cytisine derivative).

-

Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis: Data are analyzed using non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding), from which the Ki (inhibition constant) is calculated.

⁸⁶Rb⁺ Efflux Assay for Functional Activity

This assay measures the ability of a compound to open the ion channel associated with the nAChR, providing a measure of its functional efficacy (agonist, partial agonist, or antagonist activity).

-

Cell Culture: Cells expressing the target nAChR subtype (e.g., SH-EP1-hα4β2) are cultured in microplates.[7]

-

Loading: Cells are loaded with the radioactive tracer ⁸⁶Rb⁺ (a surrogate for K⁺ that passes through the nAChR channel).

-

Washing: Excess extracellular ⁸⁶Rb⁺ is washed away.

-

Stimulation: Cells are exposed to varying concentrations of the test compound for a short period. Agonist binding opens the ion channels, allowing ⁸⁶Rb⁺ to efflux out of the cells.

-

Collection: The supernatant containing the effluxed ⁸⁶Rb⁺ is collected.

-

Measurement: The amount of ⁸⁶Rb⁺ released is quantified by scintillation counting.

-

Analysis: Dose-response curves are generated to calculate the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect), which indicates the compound's efficacy relative to a known full agonist.[7]

Conclusion and Future Directions

Cytisine stands as a potent and clinically validated pharmacotherapy for smoking cessation, with an efficacy that rivals or, in some contexts, exceeds other first-line treatments.[3][12] The development of derivatives has been a logical and fruitful progression, aiming to refine its pharmacological properties. The journey from the natural alkaloid to the rationally designed varenicline and the optimized cytisinicline highlights a successful drug development trajectory.

Future research should continue to explore novel derivatives with enhanced selectivity for the α4β2 nAChR subtype and improved pharmacokinetic profiles, potentially leading to simpler dosing regimens and even greater efficacy. The excellent safety profile and low cost of cytisine-based therapies make them particularly valuable for global public health, offering an accessible treatment option to combat the worldwide tobacco epidemic.[3] As cytisinicline moves closer to potential FDA approval, it represents a significant advancement and a much-needed new tool in the clinical management of nicotine dependence.[8]

References

- 1. Cytisine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. ensp.network [ensp.network]

- 5. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First large U.S. clinical trial of cytisinicline finds the smoking cessation medication effective and well tolerated [massgeneral.org]

- 9. datapdf.com [datapdf.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Pharmacokinetics of cytisine after single intravenous and oral administration in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy of cytisine in helping smokers quit: systematic review and meta-analysis | PDF [slideshare.net]

- 13. colinmendelsohn.com.au [colinmendelsohn.com.au]

- 14. researchgate.net [researchgate.net]

The Discovery and Development of Novel nAChR Partial Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of novel partial agonists for nicotinic acetylcholine receptors (nAChRs). It covers the molecular pharmacology of key nAChR subtypes, presents quantitative data on prominent compounds, details essential experimental protocols for drug screening and characterization, and visualizes critical pathways and processes involved in this therapeutic area.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are activated by the endogenous neurotransmitter acetylcholine and the exogenous alkaloid nicotine.[1] These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a diverse range of physiological processes, including cognitive function, memory, attention, and reward pathways.[2] Structurally, nAChRs are pentameric proteins composed of various combinations of subunits (e.g., α2–α10, β2–β4). The most abundant and studied nAChR subtypes in the central nervous system are the heteromeric α4β2 and the homomeric α7 receptors.[3]

The α4β2 subtype is a primary target for therapies aimed at smoking cessation.[4] Nicotine's addictive properties are largely mediated through the activation of these receptors in the brain's reward pathways, leading to the release of dopamine.[5][6] Partial agonists at the α4β2 receptor, such as varenicline, are designed to provide a moderate and sustained level of dopamine release to alleviate withdrawal symptoms while simultaneously blocking nicotine from binding, which reduces the rewarding effects of smoking.[5][6]

The α7 nAChR subtype is implicated in cognitive processes and inflammation.[7][8] Its high permeability to calcium allows it to modulate intracellular signaling cascades, making it a target for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[8][9]

Key nAChR Partial Agonists and Quantitative Data

The development of nAChR partial agonists has been driven by medicinal chemistry efforts, often starting from natural products like (-)-cytisine. Varenicline (Chantix®) is a notable success story, developed through structural modifications of cytisine to improve its efficacy and pharmacokinetic profile. The tables below summarize key quantitative data for prominent nAChR partial agonists.

Table 1: Binding Affinities (Kᵢ) of nAChR Ligands at Various Subtypes

| Compound | α4β2 (Kᵢ, nM) | α7 (Kᵢ, nM) | α3β4 (Kᵢ, nM) | Receptor Source | Reference |

| Nicotine | 0.5 - 2.0 | 500 - 2,000 | 20 - 100 | Human/Rat Brain | [7] |

| (-)-Cytisine | 0.1 - 0.7 | >10,000 | 100 - 300 | Human/Rat Brain | [7] |

| Varenicline | 0.06 - 0.4 | 280 - 600 | 1,500 - 3,500 | Human Recombinant | [7][10] |

| Dianicline | 0.4 | 12 | 1,100 | Human Recombinant | [9] |

| SSR591813 | 0.12 | 6,300 | 1,300 | Human Recombinant | [5] |

Kᵢ values are compiled from multiple sources and represent a typical range. Specific values may vary based on experimental conditions (e.g., radioligand, tissue preparation).

Table 2: Functional Efficacy (EC₅₀ and Iₘₐₓ) of nAChR Partial Agonists

| Compound | Receptor Subtype | EC₅₀ (nM) | Iₘₐₓ (% of ACh) | Assay Type | Reference |

| Nicotine | α4β2 | 1,000 - 3,000 | 100% | Electrophysiology | [7] |

| (-)-Cytisine | α4β2 | 200 - 500 | 20 - 40% | Electrophysiology | [7] |

| Varenicline | α4β2 | 150 - 300 | 45 - 60% | Electrophysiology | [7][10] |

| Varenicline | α7 | 1,800 | 100% | Electrophysiology | [11] |

| PNU-282987 | α7 | 260 | 95% | Electrophysiology | [5] |

EC₅₀ (half-maximal effective concentration) and Iₘₐₓ (maximum response relative to acetylcholine) values are highly dependent on the expression system and assay used.

Core Experimental Protocols

The characterization of novel nAChR partial agonists relies on a standard battery of in vitro and in vivo assays to determine binding affinity, functional activity, selectivity, and therapeutic potential.

Radioligand Binding Assay for Affinity Determination

This protocol is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

-

Harvest tissue (e.g., rat cerebral cortex for α4β2) or cells expressing the nAChR subtype of interest.

-

Homogenize the tissue/cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[12]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[12]

2. Competitive Binding Assay:

-

In a 96-well plate, add the membrane preparation (e.g., 50-120 µg protein).

-

Add various concentrations of the unlabeled test compound.

-

Add a fixed concentration of a suitable radioligand. Examples include:

-

Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C or room temperature) to reach equilibrium.[12]

-

To define non-specific binding, a parallel set of wells is incubated with a high concentration of a known, non-labeled ligand (e.g., 10 µM nicotine).

3. Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[12]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]

Functional Calcium Flux Assay using FLIPR

This high-throughput assay measures the functional activity (agonism or antagonism) of a compound by detecting changes in intracellular calcium concentration following receptor activation in cells expressing the nAChR of interest.

1. Cell Plating:

-

Seed cells stably or transiently expressing the target nAChR subtype (e.g., HEK-293 or CHO cells) into 96-well or 384-well black-walled, clear-bottom microplates.

-

Incubate overnight to allow for cell adherence.[14]

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM) and often a quencher to reduce extracellular fluorescence.[15][16]

-

Remove the cell culture medium and add the dye loading buffer to each well.

-

Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.[14]

3. Assay Execution on a FLIPR Instrument:

-

Prepare a compound plate containing the test compounds at various concentrations.

-

Place both the cell plate and the compound plate into the FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

The instrument measures baseline fluorescence from each well.

-

The instrument's integrated pipettor adds the test compounds from the compound plate to the cell plate.

-

The instrument immediately and continuously measures the change in fluorescence over time. Agonist activation of the nAChR will cause an influx of calcium, leading to a sharp increase in fluorescence.

4. Data Analysis:

-

The data is typically expressed as the change in fluorescence intensity (ΔF) over baseline (F₀).

-

For Agonists: Plot the peak fluorescence response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Iₘₐₓ (relative to a full agonist like ACh or nicotine).

-

For Antagonists: Pre-incubate the cells with the test compound before adding a known agonist at its EC₅₀ concentration. A decrease in the agonist-induced signal indicates antagonism. Calculate the IC₅₀ from the dose-response curve.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique for detailed characterization of ligand-gated ion channels expressed in Xenopus oocytes. It allows for precise measurement of the ionic currents flowing through the channel in response to agonists, providing data on potency, efficacy, and channel kinetics.

1. Oocyte Preparation and mRNA Injection:

-

Harvest oocytes from a Xenopus laevis frog.[17]

-

Inject the oocytes with cRNA encoding the specific nAChR subunits of interest (e.g., human α4 and β2 subunits).

-

Incubate the injected oocytes for 2-3 days to allow for receptor expression on the cell membrane.[18]

2. TEVC Recording Setup:

-

Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes: one to measure the membrane potential (voltage electrode) and one to inject current (current electrode).[19][20]

-

The TEVC amplifier clamps the membrane potential at a set holding potential (e.g., -50 mV to -70 mV) by injecting a compensatory current.[17]

3. Data Acquisition:

-

Apply the test compound (partial agonist) to the oocyte via the perfusion system at various concentrations.

-

When the partial agonist binds and opens the nAChR channels, an inward current (carried by Na⁺ and Ca²⁺) is generated. The amplifier records this current.

-

Measure the peak amplitude of the current response for each concentration.

-

A reference full agonist (e.g., acetylcholine) is applied before and after the test compound to normalize the response and assess the oocyte's health.[17]

4. Data Analysis:

-

Normalize the peak current response at each concentration to the maximum response elicited by the reference full agonist.

-

Plot the normalized current versus the log concentration of the partial agonist.

-

Fit the data to a dose-response curve to determine the EC₅₀ (potency) and the Iₘₐₓ (efficacy). The Iₘₐₓ value will be less than 100% for a partial agonist.

Visualizations of Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts in nAChR pharmacology and drug discovery.

Caption: A typical drug discovery and development workflow for a nAChR partial agonist.

Caption: Signaling pathway of an α4β2 partial agonist leading to dopamine release.

Caption: Key intracellular signaling cascades activated by the α7 nAChR.

References

- 1. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Frontiers | The α5 Nicotinic Acetylcholine Receptor Subunit Differentially Modulates α4β2* and α3β4* Receptors [frontiersin.org]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Differential signalling induced by α7 nicotinic acetylcholine receptors in hippocampal dentate gyrus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. termedia.pl [termedia.pl]

- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. cdn-links.lww.com [cdn-links.lww.com]

- 14. moleculardevices.com [moleculardevices.com]

- 15. FLIPR® Calcium Assay Kits | Danaher Life Sciences [lifesciences.danaher.com]

- 16. moleculardevices.com [moleculardevices.com]

- 17. 4.2. Two-Electrode Voltage-Clamp Analysis of Human Brain nAChRs [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

Methodological & Application

protocol for synthesizing (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one

Application Notes: Synthesis and Utility of Cytisine Derivatives

Introduction

(1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one is a derivative of the natural quinolizidine alkaloid, (-)-cytisine. Cytisine is well-known for its high affinity and partial agonist activity at α4β2 nicotinic acetylcholine receptors (nAChRs).[1] This activity makes it an effective medication for smoking cessation.[2][3] The synthesis of novel cytisine derivatives is a key strategy in drug discovery to explore and modulate its pharmacological profile, aiming to improve efficacy, selectivity, and pharmacokinetic properties for various therapeutic targets, including addiction, depression, and other neurological disorders.[4]

Rationale for N-Alkylation

The synthesis of the title compound involves the N-alkylation of the secondary amine (N-3) of the cytisine scaffold. Introducing an N-(3-buten-1-yl) group serves several potential purposes for researchers:

-

Structure-Activity Relationship (SAR) Studies: Modifying the substituent at the N-3 position allows for systematic investigation into how changes in size, lipophilicity, and chemical functionality affect receptor binding and functional activity.

-

Introduction of a Reactive Handle: The terminal alkene of the butenyl group is a versatile functional group. It can be used for subsequent chemical modifications, such as metathesis, hydrogenation, oxidation, or click chemistry, to attach fluorescent probes, linkers for protein conjugation, or other pharmacophores.

-

Probing Receptor Interactions: The flexible butenyl chain can explore specific binding pockets within the nAChR, potentially leading to derivatives with altered selectivity for different nAChR subtypes (e.g., α7 vs. α4β2).

The protocol described below outlines a standard procedure for the N-alkylation of (-)-cytisine using 4-bromo-1-butene.

Experimental Protocol: Synthesis of (1R,5S)-3-(3-Buten-1-yl)-Cytisine

This protocol details the N-alkylation of (-)-cytisine. All procedures should be conducted in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Equipment

-

Reagents: (-)-Cytisine, 4-bromo-1-butene, Potassium carbonate (K₂CO₃, anhydrous), Acetonitrile (CH₃CN, anhydrous), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Solvents for chromatography (e.g., DCM, Methanol, Triethylamine).

-

Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Reflux condenser, Heating mantle or oil bath, Inert atmosphere setup (e.g., nitrogen or argon balloon), Separatory funnel, Rotary evaporator, Thin-layer chromatography (TLC) plates and chamber, Glass column for chromatography, Standard laboratory glassware.

Procedure

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (-)-cytisine (1.0 eq).

-

Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) as the base.

-

Add anhydrous acetonitrile (CH₃CN) to create a suspension (approx. 15-20 mL per gram of cytisine).

-

-

Addition of Alkylating Agent:

-

While stirring the suspension, add 4-bromo-1-butene (1.2 eq) dropwise via syringe.

-

Attach a reflux condenser to the flask.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase for TLC is DCM:Methanol:Triethylamine (e.g., 90:9:1). The product spot should appear at a higher Rf value than the starting cytisine spot.

-

Continue heating at reflux until the starting material is consumed (typically 4-8 hours).

-

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid K₂CO₃ and wash the solid with a small amount of acetonitrile or DCM.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the resulting residue in dichloromethane (DCM).

-

Transfer the DCM solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the organic solution in vacuo.

-

Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH), often with a small amount of triethylamine (~0.5-1%) added to the mobile phase to prevent product tailing.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the title compound as a solid or viscous oil.

-

Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Data Presentation

The following table provides representative quantitative data for the synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| (-)-Cytisine | 1.0 eq (e.g., 1.00 g, 5.26 mmol) | Starting material. |

| 4-Bromo-1-butene | 1.2 eq (e.g., 0.64 mL, 6.31 mmol) | Alkylating agent. A slight excess is used to ensure complete reaction. |

| Potassium Carbonate (K₂CO₃) | 3.0 eq (e.g., 2.18 g, 15.77 mmol) | Base to deprotonate the secondary amine and neutralize the HBr byproduct. |

| Solvent | ||

| Anhydrous Acetonitrile | ~15-20 mL | Reaction solvent. |

| Reaction Conditions | ||

| Temperature | Reflux (~82°C) | |

| Time | 4 - 8 hours | Reaction should be monitored by TLC. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen. |

| Yield | ||

| Expected Yield | 75 - 90% | Typical yields for this type of N-alkylation reaction after chromatographic purification. |

Visualizations

Reaction Scheme

Caption: Chemical scheme for the N-alkylation of (-)-cytisine.

Experimental Workflow

References

how to dissolve (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one for in vitro assays

Compound: (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one Common Name: Cytisine[1][2] Molecular Formula: C₁₁H₁₄N₂O[3] Molecular Weight: 190.24 g/mol [3]

Introduction

Cytisine is a plant-derived alkaloid that acts as a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), exhibiting partial agonist activity at β2-containing nAChRs. Its properties make it a valuable tool for studying the cholinergic system and for research into smoking cessation therapies.[4][5] Proper dissolution and preparation of Cytisine are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the solubilization and preparation of Cytisine solutions for use in various research applications.

Solubility Data

The solubility of Cytisine has been determined in several common laboratory solvents. The following table summarizes the maximum concentration of Cytisine that can be achieved in these solvents. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvent.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |

| DMSO | 38 | 199.74 | [2][3] |

| Water | 38 - 100 | 199.74 - 525.65 | [3] |

| Ethanol | 38 | 199.74 | [3] |

| Dimethylformamide | 20 | 105.13 | [1] |

| PBS (pH 7.2) | 10 | 52.57 | [1] |

Experimental Protocols

Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol describes the preparation of a high-concentration stock solution of Cytisine in DMSO, which is a common practice for long-term storage and for serial dilutions into aqueous media for in vitro experiments.

Materials:

-

Cytisine (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Equilibrate the vial of Cytisine to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of Cytisine in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution, add 52.57 µL of DMSO per 1 mg of Cytisine).

-

Vortex the solution thoroughly until the Cytisine is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the high-concentration stock solution into an aqueous buffer or cell culture medium for immediate use in in vitro assays.

Materials:

-

Cytisine stock solution (e.g., 100 mM in DMSO)

-

Sterile Phosphate-Buffered Saline (PBS), cell culture medium, or other aqueous buffer

-

Sterile dilution tubes

-

Calibrated pipettes

Procedure:

-

Thaw an aliquot of the Cytisine stock solution at room temperature.

-

Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration.

-

Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is minimal and does not exceed a level that could affect the experimental system (typically <0.1%).

-

Vortex the working solution gently before adding it to the assay.

-

It is recommended to prepare fresh aqueous working solutions for each experiment. Aqueous solutions of Cytisine are not recommended for storage for more than one day.[1]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Cytisine Solution Preparation

References

Application Notes and Protocols for the Quantification of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one (Cytisine)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, commonly known as cytisine. Cytisine is a quinolizidine alkaloid with a growing interest in its therapeutic applications, particularly in smoking cessation.[1][2][3][4] Accurate and precise quantification of cytisine in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control.

The following sections detail various analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with different detection techniques and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

The choice of analytical method for cytisine quantification depends on the sample matrix, required sensitivity, and available instrumentation. Cytisine is a small, polar, and basic compound, which can present challenges for retention on traditional reversed-phase (RP) columns.[1][5]

1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of cytisine.[1][5][6][7][8] Different detectors such as Diode Array Detector (DAD), Fluorescence Detector (FLD), and Mass Spectrometry (MS) can be coupled with HPLC for cytisine quantification.

-

HPLC with UV-Vis/DAD Detection: This is a common method for the analysis of cytisine in pharmaceutical formulations.[1][7] Detection is typically performed at a wavelength of around 305 nm.[9]

-

HPLC with Fluorescence Detection (FLD): FLD offers higher sensitivity compared to UV detection and can be used for the analysis of cytisine in biological samples.

-

HPLC with Mass Spectrometry (MS) Detection: HPLC-MS is highly sensitive and selective, making it the preferred method for quantifying low concentrations of cytisine in complex biological matrices like plasma, serum, and saliva.[1][3][6]

1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the bioanalysis of cytisine due to its superior sensitivity and selectivity.[2][3] This method is particularly suitable for pharmacokinetic studies where very low concentrations of the analyte need to be measured in biological fluids.[3][10] Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be an effective separation technique for the polar cytisine molecule, providing better retention compared to traditional reversed-phase chromatography.[3][11][12]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods for cytisine.

Table 1: HPLC Methods for Cytisine Quantification

| Analytical Method | Sample Matrix | Linearity Range | LOD | LOQ | Reference |

| HPLC-DAD | Pharmaceutical Formulation | 0.1–50 µg/mL | 0.5 µg/mL | 1.52 µg/mL | [6] |

| HPLC-UV | Pharmaceutical Formulation | Not Specified | Not Specified | Not Specified | [8] |

| HPLC-UV | Rabbit Serum | Not Specified | Not Specified | Not Specified | [13] |

Table 2: LC-MS/MS Methods for Cytisine Quantification

| Analytical Method | Sample Matrix | Linearity Range | LOD | LOQ | Reference |

| HILIC/ESI-QTOF-MS | Human Serum | 1–200 ng/mL | Not Specified | Not Specified | [3] |

| HILIC/ESI-QTOF-MS | Human Saliva | 1–100 ng/mL | Not Specified | Not Specified | [3] |

| LC-MS/MS | Human Plasma | Not Specified | Not Specified | 1 ng/mL, 0.522 ng/mL | [1] |

| LC-MS/MS | Human Urine | Not Specified | 50 ng/mL | 7.1 ng/mL, 0.108 µg/mL | [1] |

| LC-MS/MS | Post-mortem Samples | Not Specified | Not Specified | Not Specified | [2] |

Experimental Protocols

3.1. Protocol 1: Quantification of Cytisine in Pharmaceutical Formulations by HPLC-DAD

This protocol is based on the method described by Wróblewski et al. (2019).[6]

3.1.1. Sample Preparation

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a single dose of cytisine.

-

Dissolve the powder in a suitable solvent (e.g., methanol or mobile phase).

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.1.2. Chromatographic Conditions

-

Column: Strong Cation Exchange (SCX), e.g., Luna 5 µm, SCX 100A, 150 × 4.6 mm.[1][7]

-

Mobile Phase: 15% Acetonitrile and 85% 100 mM ammonium formate buffer (pH 4.0).[6]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: DAD at 305 nm.

3.1.3. General Workflow Diagram

References

- 1. Comparison of Various Chromatographic Systems for Analysis of Cytisine in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. daneshyari.com [daneshyari.com]

- 3. mdpi.com [mdpi.com]

- 4. ICI Journals Master List [journals.indexcopernicus.com]

- 5. [PDF] Comparison of Various Chromatographic Systems for Analysis of Cytisine in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. iris.unipa.it [iris.unipa.it]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. [PDF] Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. bibliotekanauki.pl [bibliotekanauki.pl]

Application Notes and Protocols for (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one (Rhombifoline) in Patch Clamp Electrophysiology

Note to the Reader: Direct patch clamp electrophysiology data for (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, also known as Rhombifoline, is limited in publicly available literature. However, due to its structural similarity to Cytisine, a well-characterized nicotinic acetylcholine receptor (nAChR) partial agonist, this document will provide detailed application notes and protocols for Cytisine as a representative compound for studying nAChRs using patch clamp electrophysiology. These protocols can serve as a strong foundation for investigating this compound.

Application Notes

(1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, and more extensively its analogue Cytisine, are valuable pharmacological tools for investigating the function of nicotinic acetylcholine receptors (nAChRs).[1][2] As a partial agonist, Cytisine binds to nAChRs and elicits a submaximal response compared to full agonists like acetylcholine or nicotine.[3][4] This property makes it particularly useful for studying the role of nAChRs in various physiological and pathological processes, including nicotine addiction, for which it is used as a smoking cessation aid.[3][4]

Patch clamp electrophysiology is a powerful technique to characterize the interaction of compounds like Cytisine with nAChRs at the single-channel and whole-cell level.[5] This method allows for the precise measurement of ion channel currents, enabling researchers to determine key pharmacological parameters such as potency (EC₅₀), efficacy, and kinetics of channel gating in response to the compound.[5] The protocols outlined below are designed for researchers, scientists, and drug development professionals to investigate the effects of Cytisine and structurally related compounds on nAChRs expressed in heterologous systems or native neurons.

Quantitative Data Summary

The following table summarizes the quantitative pharmacological data for Cytisine's interaction with various nAChR subtypes as determined by electrophysiological and binding assays.

| Compound | Receptor Subtype | Cell Type/System | Method | Parameter | Value | Reference |

| (-)-Cytisine | human α4β2 | HEK 293 cells | Patch Clamp | EC₅₀ | 11.6 µM | [5] |

| (-)-Cytisine | α4β2 | Xenopus oocytes | Voltage Clamp | EC₅₀ (high-affinity) | 2.0 ± 0.1 µM | [6] |

| (-)-Cytisine | α4β2 | Xenopus oocytes | Voltage Clamp | Efficacy vs. ACh | 6.5 ± 0.2% | [6] |

| Cytisine | α4β2 | Not Specified | Binding Assay | Kᵢ | 0.17 nM | [4] |

| Cytisine | α7 | Not Specified | Binding Assay | Kᵢ | 4200 nM | [4] |

Experimental Protocols

Cell Preparation: HEK293 Cells Stably Expressing human α4β2 nAChRs

This protocol is adapted from studies on HEK 293 cells expressing human α4β2 nAChRs.[5]

Materials:

-

HEK 293 cells stably transfected with human α4 and β2 nAChR subunits

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Geneticin (G418) or other selection antibiotic

-

Poly-L-lysine coated glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Culture HEK 293 cells expressing the desired nAChR subtype in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic (e.g., 500 µg/mL G418) at 37°C in a humidified atmosphere of 5% CO₂.

-

For electrophysiological recordings, seed the cells onto poly-L-lysine coated glass coverslips in 35 mm culture dishes at a low density to allow for the isolation of single cells.

-

Allow the cells to adhere and grow for 24-48 hours before recording. The cells should be 50-70% confluent on the day of the experiment.

-

Immediately before recording, wash the coverslip with the external recording solution.

Solutions for Whole-Cell Patch Clamp Recording

The following solution compositions are typical for recording nAChR currents.

| External Solution (in mM) | Internal (Pipette) Solution (in mM) |

| 140 NaCl | 125 K-gluconate |

| 2.5 KCl | 1 KCl |

| 1.8 CaCl₂ | 0.1 CaCl₂ |

| 2 MgCl₂ | 2 MgCl₂ |

| 10 HEPES | 1 EGTA |

| 10 Glucose | 2 MgATP |

| pH adjusted to 7.4 with NaOH | 0.3 Na₃GTP |

| Osmolarity adjusted to ~320 mOsm | 10 HEPES |

| pH adjusted to 7.35 with KOH | |

| Osmolarity adjusted to ~300 mOsm |

Note: Solution compositions may need to be optimized for different cell types and specific experimental goals.[7]

Whole-Cell Patch Clamp Protocol for nAChR Characterization

This protocol describes the steps for obtaining whole-cell recordings to measure currents evoked by Cytisine.

Equipment:

-

Inverted microscope with DIC optics

-

Micromanipulator

-

Patch clamp amplifier and digitizer

-

Data acquisition software

-

Perfusion system for drug application

-

Borosilicate glass capillaries

-

Pipette puller and microforge

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. Fire-polish the pipette tip to ensure a smooth surface for sealing.

-

Cell Selection: Place the coverslip with the cells in the recording chamber on the microscope stage and perfuse with the external solution. Select a healthy, isolated cell with a smooth membrane for recording.

-

Gigaohm Seal Formation: Fill the recording pipette with the internal solution and mount it on the headstage. Apply positive pressure to the pipette and lower it towards the selected cell. Once the pipette touches the cell membrane, release the positive pressure to allow the formation of a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This provides electrical and physical access to the cell's interior.

-

Voltage Clamp and Data Acquisition: Clamp the cell membrane potential at a holding potential of -70 mV.[7]

-

Drug Application: Apply Cytisine at various concentrations using a fast perfusion system. To determine the EC₅₀, apply increasing concentrations of the agonist for a short duration (e.g., 500 ms) to evoke an inward current.[5] Ensure complete washout with the external solution between applications to allow for receptor recovery from desensitization.

-

Data Analysis: Measure the peak amplitude of the inward current at each concentration. Plot the normalized peak current against the logarithm of the agonist concentration and fit the data with the Hill equation to determine the EC₅₀ and Hill coefficient.

Visualizations

Experimental Workflow for Patch Clamp Electrophysiology

Caption: Workflow for a patch clamp experiment to characterize Cytisine's effect on nAChRs.

Signaling Pathway of Cytisine at Nicotinic Acetylcholine Receptors

Caption: Cytisine as a partial agonist of nAChRs leading to modulated cellular responses.

References

- 1. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 2. Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Modulation of Brain Nicotinic Acetylcholine Receptor Function by Cytisine, Varenicline, and Two Novel Bispidine Compounds: Emergent Properties of a Hybrid Molecule - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Use of Cytisine Derivatives in Neuroscience Research

Introduction

Cytisine, a natural alkaloid extracted from plants of the Fabaceae family, is a potent ligand for neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Its rigid molecular structure makes it an excellent scaffold for the development of novel derivatives aimed at treating a range of neurological and psychiatric disorders.[1][3] These derivatives are pivotal in neuroscience research for their ability to selectively target nAChR subtypes, which are implicated in complex brain processes like learning, memory, mood regulation, and motor control.[1][3][4] This document provides an overview of the applications of cytisine and its derivatives in neuroscience, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action: Modulating Nicotinic Acetylcholine Receptors